molecular formula C20H20N2O4S B12552310 3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide CAS No. 185300-62-3

3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide

Cat. No.: B12552310
CAS No.: 185300-62-3
M. Wt: 384.5 g/mol
InChI Key: RBOHPKZIPZWGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with methoxy groups and a pyridinyl-phenyl moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3,4-dimethoxybenzene with sulfonyl chloride to form the corresponding sulfonyl derivative. This intermediate is then reacted with a pyridinyl-phenyl compound under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield quinones, while reduction of the sulfonamide group may produce corresponding amines .

Scientific Research Applications

3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The methoxy groups and pyridinyl-phenyl moiety may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzene-1-sulfonamide: Lacks the pyridinyl-phenyl moiety.

    N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide: Lacks the methoxy groups.

    3,4-Dimethoxy-N-{[2-(pyridin-2-yl)phenyl]methyl}benzene-1-sulfonamide: Has a different position of the pyridinyl group.

Uniqueness

The uniqueness of 3,4-Dimethoxy-N-{[2-(pyridin-3-yl)phenyl]methyl}benzene-1-sulfonamide lies in its combination of functional groups, which imparts distinct chemical properties and potential biological activities. The presence of both methoxy groups and a pyridinyl-phenyl moiety allows for versatile chemical reactivity and specific interactions with biological targets .

Properties

CAS No.

185300-62-3

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

3,4-dimethoxy-N-[(2-pyridin-3-ylphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C20H20N2O4S/c1-25-19-10-9-17(12-20(19)26-2)27(23,24)22-14-16-6-3-4-8-18(16)15-7-5-11-21-13-15/h3-13,22H,14H2,1-2H3

InChI Key

RBOHPKZIPZWGPR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2C3=CN=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.